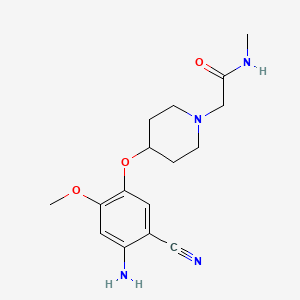
2-(4-(4-Amino-5-cyano-2-methoxyphenoxy)piperidin-1-YL)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-amino-5-cyano-2-methoxy-phenoxy)-1-piperidyl]-N-methylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including an amino group, a cyano group, a methoxy group, and a phenoxy group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-amino-5-cyano-2-methoxy-phenoxy)-1-piperidyl]-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-amino-5-cyano-2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.
Piperidylation: The phenoxy intermediate is then reacted with a piperidine derivative to introduce the piperidyl group.
Acetamidation: Finally, the piperidyl intermediate is reacted with N-methylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-amino-5-cyano-2-methoxy-phenoxy)-1-piperidyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[4-(4-amino-5-cyano-2-methoxy-phenoxy)-1-piperidyl]-N-methylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound could affect signal transduction pathways, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide derivatives: Compounds with similar phenoxy and acetamide groups.
Piperidyl derivatives: Compounds containing the piperidyl group.
Methoxyphenyl derivatives: Compounds with methoxy and phenyl groups.
Uniqueness
2-[4-(4-amino-5-cyano-2-methoxy-phenoxy)-1-piperidyl]-N-methylacetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H22N4O3 |
|---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
2-[4-(4-amino-5-cyano-2-methoxyphenoxy)piperidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C16H22N4O3/c1-19-16(21)10-20-5-3-12(4-6-20)23-15-7-11(9-17)13(18)8-14(15)22-2/h7-8,12H,3-6,10,18H2,1-2H3,(H,19,21) |
InChI Key |
AQQHAIRDIPXYKA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)OC2=C(C=C(C(=C2)C#N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


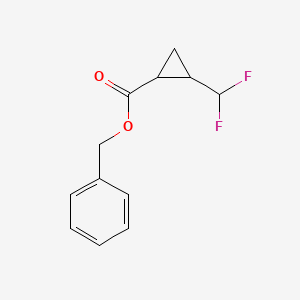
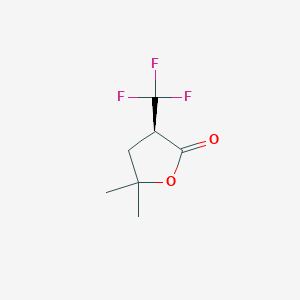
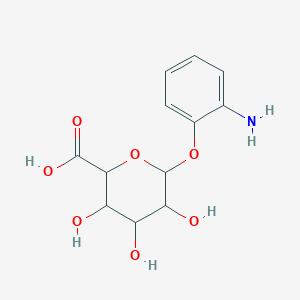
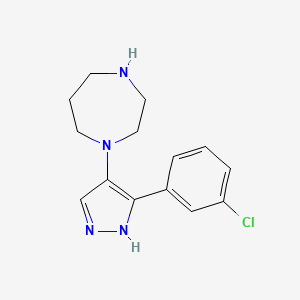
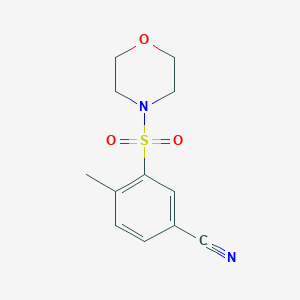


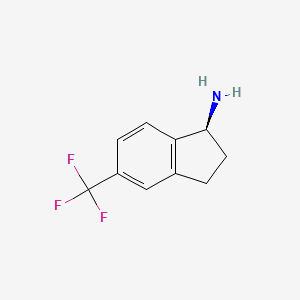
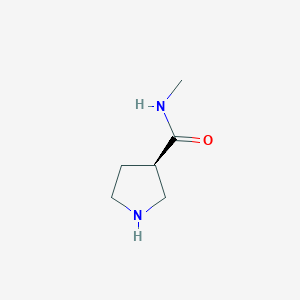
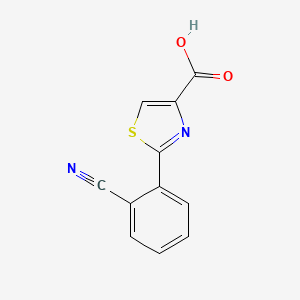
![(1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13903852.png)

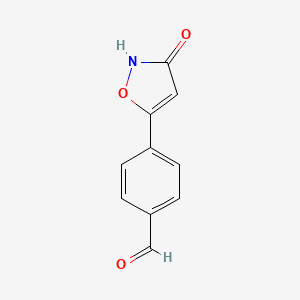
![[5-Methyl-2-(2-methylbutylamino)phenyl]methanol](/img/structure/B13903866.png)
